molecular formula C9H6FNO2 B15333191 5-Fluoro-3-hydroxyquinolin-2(1H)-one

5-Fluoro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B15333191
M. Wt: 179.15 g/mol
InChI Key: VKCGMOFYQAEVCP-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a fluorine substituent at position 5 and a hydroxyl group at position 3 on the quinoline scaffold.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)

InChI Key

VKCGMOFYQAEVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)O)C(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various methods, including the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-3-quinolinone, while substitution reactions can produce various substituted quinolinones.

Scientific Research Applications

5-Fluoro-3-hydroxyquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Key Compounds :

  • 5-Chloro-4-hydroxyquinolin-2(1H)-one (CAS 1417709-94-4): Chlorine at position 5 and hydroxyl at position 4. Molecular formula: C₉H₆ClNO₂. The chlorine atom increases molecular weight (209.6 g/mol) compared to fluorine (163.2 g/mol in 5-hydroxy-3,4-dihydroquinolinone) and may enhance lipophilicity and metabolic stability .
  • 5,7-Dichloro-3-hydroxyquinolin-2(1H)-one (CAS 176170-12-0): Dual chlorine substituents at positions 5 and 7, hydroxyl at position 3. The additional chlorine likely reduces solubility in aqueous media but improves halogen-bonding interactions in biological targets .

Comparison :

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature (σₚ = 0.78) vs. chlorine (σₚ = 0.47) may alter ring electronics, affecting acidity of the hydroxyl group and reactivity in substitution reactions.
  • Biological Implications : Fluorinated compounds often exhibit enhanced bioavailability and target selectivity compared to chlorinated analogs due to smaller atomic size and reduced steric hindrance .

Hydroxyl Group Positioning and Ring Saturation

Key Compounds :

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 30389-33-4): Hydroxyl at position 5 and a partially saturated dihydroquinoline ring. Molecular weight: 163.2 g/mol.
  • 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 30557-06-3): Methoxy group at position 5. The methoxy substituent increases lipophilicity (logP ~1.2 estimated) compared to hydroxyl (logP ~0.5), impacting membrane permeability .

Comparison :

  • Hydrogen Bonding : The 3-hydroxy group in the target compound may form stronger hydrogen bonds with biological targets compared to 5-hydroxy or methoxy derivatives.
  • Ring Saturation: Dihydroquinolinones (e.g., 5-amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one, MW 194.21 g/mol) exhibit conformational flexibility, which could enhance binding to flexible enzyme active sites but reduce thermal stability .

Functional Group Modifications and Bioactivity

Key Compounds :

  • 5-Fluoro-3-hydrazonoindolin-2-one (CAS 283584-52-1): Indolinone core with a hydrazone group. Molecular weight: 179.15 g/mol.
  • 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: Cyclopropyl and dual halogen substituents. The cyclopropyl group may enhance metabolic resistance by blocking cytochrome P450 oxidation .

Comparison :

  • Synthetic Utility: Hydrazone-containing derivatives (e.g., 5-fluoro-3-hydrazonoindolin-2-one) are often intermediates in synthesizing heterocyclic libraries, whereas quinolinones are explored as kinase inhibitors or antimicrobial agents .
  • Biological Targets: Fluorinated quinolinones are frequently studied for anticancer and antiviral activity, while dihydroquinolinones with amino groups (e.g., 5-amino-8-fluoro-1-methyl derivative) may target neurotransmitter receptors .

Data Tables

Table 1: Structural and Physical Properties of Selected Quinolinones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
5-Fluoro-3-hydroxyquinolin-2(1H)-one C₉H₆FNO₂ 179.1 (estimated) 5-F, 3-OH Fluorine enhances electronegativity N/A
5-Chloro-4-hydroxyquinolin-2(1H)-one C₉H₆ClNO₂ 209.6 5-Cl, 4-OH Higher lipophilicity
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one C₉H₅Cl₂NO₂ 244.0 5-Cl, 7-Cl, 3-OH Dual halogenation for stability
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one C₉H₉NO₂ 163.2 5-OH, saturated ring Reduced aromaticity
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one C₁₀H₁₁FN₂O 194.2 5-NH₂, 8-F, 1-CH₃ Amino group for basicity

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-3-hydroxyquinolin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves multi-step reactions, starting with fluorination of a quinoline precursor. A common approach includes:

  • Step 1 : Fluorination at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .
  • Step 2 : Hydroxylation at the 3-position via acid-catalyzed hydrolysis or oxidative methods (e.g., H₂O₂/Fe²⁺) .
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and catalyst loading (e.g., palladium for cross-coupling steps) .

(Advanced)

Q. How can conflicting crystallographic data from different synthetic batches be resolved?

Contradictions in X-ray diffraction data may arise from polymorphism or impurities. Resolution strategies include:

  • Purification : Recrystallization using mixed solvents (e.g., ethanol/water) to isolate pure crystals .
  • Software Refinement : Re-analyze data with WinGX or SHELXL, focusing on hydrogen bonding (O–H⋯O/F interactions) and torsional angles to identify structural deviations .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions, ensuring consistency in reported structures .

(Basic)

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods:

  • ¹H/¹³C NMR : Identify fluorine coupling (e.g., ¹⁹F–¹H splitting in ¹H NMR) and hydroxyl proton signals (broad ~10–12 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .

(Advanced)

Q. How do computational methods like DFT assist in understanding electronic properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Electrostatic Potential Maps : Highlight nucleophilic (hydroxyl) and electrophilic (fluorine) sites .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer efficiency .
  • Vibrational Frequencies : Validate experimental FT-IR/Raman spectra by simulating stretching modes .

(Basic)

Q. What are common impurities in fluorinated quinolin-2-ones, and how are they removed?

Typical impurities:

  • Dehalogenated Byproducts : Detected via HPLC-MS. Remove via silica gel chromatography (hexane/ethyl acetate gradient) .
  • Unreacted Precursors : Use acid-base extraction (e.g., NaHCO₃ wash) to isolate the target compound .
  • Oxidative Degradation Products : Minimize by conducting reactions under inert atmosphere (N₂/Ar) .

(Advanced)

Q. What strategies analyze thermodynamic stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (Td) under N₂/O₂ atmospheres .
  • Solubility Studies : Measure logP values in polar (DMSO) and non-polar (chloroform) solvents to assess stability in biological matrices .
  • Kinetic Stability : Monitor degradation rates via accelerated aging (40°C/75% RH) with HPLC tracking .

(Basic)

Q. How does fluorine influence solubility and reactivity compared to non-fluorinated analogs?

  • Solubility : Fluorine’s electronegativity reduces logP, enhancing aqueous solubility but decreasing lipid membrane permeability .
  • Reactivity : Fluorine withdraws electron density, stabilizing the carbonyl group and increasing resistance to nucleophilic attack .

(Advanced)

Q. What in silico approaches predict biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., kinases) based on fluorine’s van der Waals interactions .
  • QSAR Modeling : Train models on fluorinated quinoline datasets to predict IC₅₀ values for antimicrobial/anticancer activity .
  • ADMET Prediction : SwissADME estimates bioavailability, highlighting potential for blood-brain barrier penetration .

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